5,6-Dichlorobenzimidazole Hydrochloride
Overview
Description
5,6-Dichlorobenzimidazole Hydrochloride is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of chlorine atoms at the 5th and 6th positions of the benzimidazole ring enhances its chemical properties, making it a valuable compound in research and industry.
Mechanism of Action
Target of Action
5,6-Dichlorobenzimidazole Hydrochloride primarily targets protein kinase CK2 . Protein kinases play important roles in key cellular processes, including the cell cycle, metabolism, and cell death . CK2 phosphorylates more than 300 protein substrates, remarkably increasing the level of total protein phosphorylation in the cell .
Mode of Action
This compound interacts with its targets as a typical ATP-competitive inhibitor . It inhibits CK2 and other classical eukaryotic protein kinases with different selectivity and potency .
Biochemical Pathways
The compound halts mRNA synthesis by phosphorylating the C-terminal domain of RNA polymerase II , making it inactive . It also interferes with DNA topoisomerase II , modulating the response to cytokines .
Result of Action
The compound blocks the human immunodeficiency virus (HIV) via RNA modification . It also inhibits cell cycle-dependent kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .
Biochemical Analysis
Biochemical Properties
5,6-Dichlorobenzimidazole Hydrochloride is known to interact with several enzymes and proteins. It is a potent inhibitor of protein kinase CK2 , a key enzyme involved in cell cycle control and signal transduction pathways . It also inhibits the activity of atypical protein kinase Rio1 . The nature of these interactions is typically ATP-competitive .
Cellular Effects
In cellular processes, this compound has been found to have significant effects. It can halt mRNA synthesis by phosphorylating the C-terminal domain of RNA polymerase II, rendering it inactive . It also interferes with DNA topoisomerase II . Furthermore, it has been shown to induce apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of enzymes like protein kinase CK2 and Rio1 . This binding inhibits the enzymatic activity, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to cause a significant decrease in the count of R-loop foci in cells exposed to it for a duration of 60 minutes . This suggests that the compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
These studies could provide insights into the potential effects of varying dosages of this compound .
Metabolic Pathways
As a benzimidazole derivative, it is likely to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Based on its known biochemical properties and interactions, it may be localized to specific compartments or organelles within the cell where it interacts with its target enzymes .
Preparation Methods
The synthesis of 5,6-Dichlorobenzimidazole Hydrochloride typically involves the halogenation of benzimidazole. One common method starts with the reaction of o-phenylenediamine with carboxylic acids to form benzimidazole. This is followed by chlorination using reagents like phosphorus pentachloride or thionyl chloride to introduce chlorine atoms at the 5th and 6th positions. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
5,6-Dichlorobenzimidazole Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with potassium permanganate can yield benzimidazole derivatives with different oxidation states.
Condensation Reactions: It can react with aldehydes or ketones in the presence of acidic or basic catalysts to form imidazole derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield a wide range of functionalized benzimidazole derivatives .
Scientific Research Applications
5,6-Dichlorobenzimidazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is known for its inhibitory effects on certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5,6-Dichlorobenzimidazole Hydrochloride is unique due to its specific substitution pattern and its potent inhibitory effects on protein kinases. Similar compounds include:
5,6-Dibromobenzimidazole: Another halogenated benzimidazole with similar inhibitory properties but different reactivity due to the presence of bromine atoms.
2-Phenylbenzimidazole: A benzimidazole derivative with a phenyl group at the 2nd position, used in various pharmaceutical applications.
5,6-Dichlorobenzotriazole: A triazole derivative with similar chemical properties but different biological activity.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
5,6-dichloro-1H-benzimidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKILENXYURTTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087737-96-9 | |
Record name | 5,6-Dichlorobenzimidazole Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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